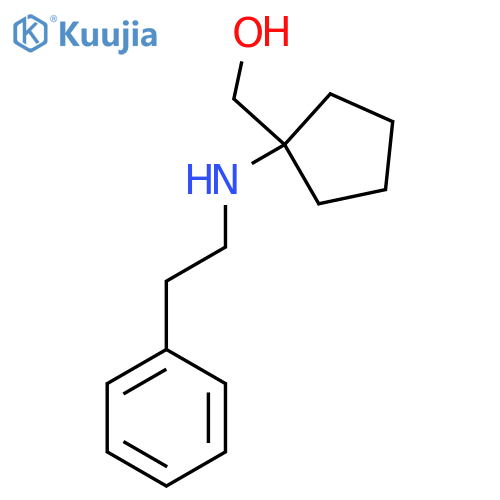Cas no 1250923-28-4 ({1-(2-phenylethyl)aminocyclopentyl}methanol)

1250923-28-4 structure
商品名:{1-(2-phenylethyl)aminocyclopentyl}methanol
{1-(2-phenylethyl)aminocyclopentyl}methanol 化学的及び物理的性質
名前と識別子
-
- {1-[(2-phenylethyl)amino]cyclopentyl}methanol
- [1-(2-phenylethylamino)cyclopentyl]methanol
- Z1362881690
- {1-(2-phenylethyl)aminocyclopentyl}methanol
-
- インチ: 1S/C14H21NO/c16-12-14(9-4-5-10-14)15-11-8-13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2
- InChIKey: WHYNFQHRHRMPBX-UHFFFAOYSA-N
- ほほえんだ: OCC1(CCCC1)NCCC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 193
- トポロジー分子極性表面積: 32.299
- 疎水性パラメータ計算基準値(XlogP): 2.2
{1-(2-phenylethyl)aminocyclopentyl}methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-102872-5.0g |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 5g |
$2152.0 | 2023-06-10 | |
| Enamine | EN300-102872-0.5g |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 0.5g |
$579.0 | 2023-10-28 | |
| Enamine | EN300-102872-0.1g |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 0.1g |
$257.0 | 2023-10-28 | |
| Enamine | EN300-102872-10.0g |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 10g |
$3191.0 | 2023-06-10 | |
| Enamine | EN300-102872-5g |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 5g |
$2152.0 | 2023-10-28 | |
| Enamine | EN300-102872-1g |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 1g |
$743.0 | 2023-10-28 | |
| Enamine | EN300-102872-10g |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 10g |
$3191.0 | 2023-10-28 | |
| 1PlusChem | 1P019ZA6-5g |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 5g |
$2722.00 | 2023-12-25 | |
| 1PlusChem | 1P019ZA6-500mg |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 500mg |
$778.00 | 2024-07-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1300910-2.5g |
{1-[(2-phenylethyl)amino]cyclopentyl}methanol |
1250923-28-4 | 95% | 2.5g |
¥31406.00 | 2024-08-09 |
{1-(2-phenylethyl)aminocyclopentyl}methanol 関連文献
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
1250923-28-4 ({1-(2-phenylethyl)aminocyclopentyl}methanol) 関連製品
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
